Methyl 3-(2-chlorophenyl)picolinate
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Overview
Description
Methyl 3-(2-chlorophenyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a methyl ester group attached to the 3-position of a picolinic acid moiety, which is further substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)picolinate typically involves the esterification of 3-(2-chlorophenyl)picolinic acid. One common method is the reaction of 3-(2-chlorophenyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted picolinates.
Scientific Research Applications
Methyl 3-(2-chlorophenyl)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals, such as herbicides and pesticides, due to its structural properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-bromophenyl)picolinate
- Methyl 3-(2-fluorophenyl)picolinate
- Methyl 3-(2-methylphenyl)picolinate
Uniqueness
Methyl 3-(2-chlorophenyl)picolinate is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall activity compared to other similar compounds.
Biological Activity
Methyl 3-(2-chlorophenyl)picolinate is an organic compound belonging to the class of picolinate esters. Its chemical structure features a methyl ester functional group attached to a picolinic acid derivative, specifically with a 2-chlorophenyl substituent at the third position of the pyridine ring. The molecular formula is C12H10ClN1O2, and it has a molecular weight of approximately 235.66 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which influences its biological activity and interaction with various biological systems.
This compound exhibits notable biological activities, particularly in pharmacology and biochemistry. The compound can interact with various biological targets, including enzymes and receptors, potentially modulating their activities. The picolinic acid moiety can chelate metal ions, which may influence enzyme activity and metabolic pathways. The chlorophenyl group contributes to its ability to penetrate lipid membranes, facilitating interactions with membrane-bound proteins.
Comparative Biological Activity
The biological activity of this compound can be compared to similar compounds:
Compound Name | Unique Features |
---|---|
This compound | Contains a chlorinated phenyl group, enhancing lipophilicity |
Methyl 3-(p-tolyl)picolinate | Features a methyl-substituted phenyl group |
Methyl 3-(p-nitrophenyl)picolinate | Contains a nitro group, affecting electronic properties |
Methyl 3-(p-fluorophenyl)picolinate | Incorporates a fluorine atom, impacting reactivity |
This compound stands out due to its unique chlorinated structure, which influences its reactivity and biological interactions compared to other similar compounds.
Study on Enzyme Interaction
Research indicates that this compound may act as a ligand in coordination chemistry. Its ability to chelate metal ions suggests potential modulation of enzyme activities or participation in biochemical pathways involving metal cofactors. Further studies are necessary to elucidate the specific mechanisms of action and therapeutic applications of this compound.
Cytotoxicity Evaluation
In vitro assays have been conducted to assess the cytotoxic properties of related compounds. These studies often utilize brine shrimp bioassays to evaluate toxicity levels. Although specific data on this compound is scarce, the findings from related compounds indicate that modifications in the phenyl ring can significantly influence cytotoxicity, suggesting that further exploration of this compound's safety profile is warranted .
Properties
Molecular Formula |
C13H10ClNO2 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
methyl 3-(2-chlorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)12-10(6-4-8-15-12)9-5-2-3-7-11(9)14/h2-8H,1H3 |
InChI Key |
HBRJLKGMBVRKAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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